Nicotinic Acid-d4 Riboside Nicotinic Acid-d4 Riboside
Brand Name: Vulcanchem
CAS No.:
VCID: VC0208703
InChI:
SMILES:
Molecular Formula: C₁₁H₉D₄NO₆
Molecular Weight: 259.25

Nicotinic Acid-d4 Riboside

CAS No.:

Cat. No.: VC0208703

Molecular Formula: C₁₁H₉D₄NO₆

Molecular Weight: 259.25

* For research use only. Not for human or veterinary use.

Nicotinic Acid-d4 Riboside -

Specification

Molecular Formula C₁₁H₉D₄NO₆
Molecular Weight 259.25

Introduction

Nicotinic Acid-d4 Riboside is a deuterated derivative of nicotinic acid riboside, characterized by the incorporation of four deuterium atoms in its molecular structure. This compound belongs to the family of pyridine nucleosides and is structurally related to nicotinamide riboside, which is known as an important precursor in nicotinamide adenine dinucleotide (NAD+) metabolism. The "d4" designation indicates the presence of four deuterium atoms, which replace hydrogen atoms in specific positions of the molecule . Deuterium labeling is a valuable technique in biochemical and pharmaceutical research, enabling the tracking of compounds in metabolic pathways and providing reference standards for analytical techniques.

The study of compounds like Nicotinic Acid-d4 Riboside has gained significance with increasing research interest in NAD+ metabolism. Related compounds such as nicotinamide riboside have been shown to be uniquely and orally bioavailable in mice and humans, with substantial effects on blood NAD+ levels . This contextualizes the importance of deuterated analogs in advancing our understanding of these metabolic pathways.

Chemical Structure and Properties

Molecular Formula and Structure

Nicotinic Acid-d4 Riboside has the molecular formula C11H13NO6, with a molecular weight of 259.25 g/mol . The structure consists of a nicotinic acid moiety connected to a ribose sugar through an N-glycosidic bond, with four deuterium atoms incorporated at positions 2, 4, 5, and 6 of the pyridine ring. This specific deuteration pattern is reflected in its IUPAC name: 2,4,5,6-tetradeuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxylate .

The compound exists as an inner salt, where the carboxyl group of the nicotinic acid moiety is deprotonated, forming a carboxylate anion, while the nitrogen atom of the pyridine ring carries a positive charge. This zwitterionic character influences its physical and chemical properties.

Physical and Chemical Properties

Table 1 summarizes the key physical and chemical properties of Nicotinic Acid-d4 Riboside:

PropertyValueSource
Molecular FormulaC11H13NO6
Molecular Weight259.25 g/mol
IUPAC Name2,4,5,6-tetradeuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxylate
Creation Date (PubChem)2013-11-01
Modification Date (PubChem)2025-04-05
FormInner Salt
Stereochemistry(2R,3R,4S,5R) for the ribose moiety
SMILES Notation[2H]C1=C(C(=C(N+[C@H]2C@@HO)[2H])C(=O)[O-])[2H]

The presence of deuterium atoms affects certain physical properties compared to the non-deuterated version, including slightly higher molecular weight, altered vibrational frequencies, different rate constants in chemical reactions due to the kinetic isotope effect, and modified NMR spectroscopic properties .

Applications in Research

Use as an Isotopic Tracer

Nicotinic Acid-d4 Riboside serves as a valuable isotopic tracer in metabolic studies. The incorporation of deuterium atoms provides a stable isotopic label that can be tracked through metabolic pathways using mass spectrometry and other analytical techniques. This enables researchers to:

  • Track the metabolic fate of nicotinic acid riboside in biological systems

  • Study the kinetics of enzymatic reactions involving this compound

  • Investigate the incorporation of the nicotinic acid moiety into NAD+ and related metabolites

The deuterium labeling allows for clear distinction between the administered compound and endogenous metabolites, facilitating precise quantification and pathway elucidation .

Analytical Reference Standards

One of the primary applications of Nicotinic Acid-d4 Riboside is as a reference standard in analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) based analyses. As a deuterated analog, it serves as an ideal internal standard for the quantification of non-deuterated nicotinic acid riboside in biological samples .

The structurally identical nature of the compound, differing only in the mass due to deuterium substitution, allows it to co-elute with the analyte of interest while being distinguishable by mass spectrometry. This enables highly accurate quantification while controlling for matrix effects and ionization variability .

NAD+ Metabolism Studies

Research on NAD+ metabolism has gained significant attention due to its importance in cellular function and potential implications for health and aging. Studies with nicotinamide riboside have shown that oral administration can elevate NAD+ levels in blood and tissues, with distinct and superior pharmacokinetics compared to other NAD+ precursors like nicotinic acid and nicotinamide .

Nicotinic Acid-d4 Riboside can contribute to this field by:

  • Providing a tool to compare the metabolic fates of different NAD+ precursors

  • Enabling precise tracking of the nicotinic acid riboside pathway in NAD+ synthesis

  • Facilitating the discovery and validation of biomarkers related to NAD+ metabolism

Research with related compounds has identified nicotinic acid adenine dinucleotide (NAAD) as a highly sensitive biomarker of effective NAD+ repletion . Similar studies using deuterated precursors like Nicotinic Acid-d4 Riboside could further refine our understanding of these metabolic processes.

Analytical Methods for Characterization

The accurate characterization of Nicotinic Acid-d4 Riboside is essential for confirming its identity, purity, and deuterium incorporation. Various analytical methods are employed for this purpose, as summarized in Table 3:

Analytical MethodApplicationExpected ResultsSource
1H-NMR SpectroscopyStructure confirmationAbsence of signals for deuterated positions
13C-NMR SpectroscopyCarbon framework analysisAltered coupling patterns for C-D bonds
Mass SpectrometryMolecular weight confirmationM+ peak at m/z 259
Liquid ChromatographyPurity assessmentSingle peak for pure compound
InChI and SMILESDigital structure representationStandardized notation including deuterium positions

These analytical methods provide complementary information about the compound's structure and purity. For instance, the absence of certain proton signals in 1H-NMR spectroscopy confirms the positions of deuterium incorporation, while mass spectrometry verifies the expected increase in molecular weight due to deuteration. Digital representations such as InChI and SMILES provide standardized ways to communicate the structure, including the specific positions of deuterium atoms .

Current Research Directions

Research involving Nicotinic Acid-d4 Riboside and related compounds continues to evolve, with several key directions emerging:

Development of Improved Analytical Methods

The availability of deuterated standards like Nicotinic Acid-d4 Riboside enables the development of more sensitive and specific analytical methods for quantifying NAD+ precursors and metabolites in biological samples. These methods are essential for understanding the pharmacokinetics and metabolism of these compounds in vivo .

Investigation of NAD+ Precursor Pharmacokinetics

Studies with nicotinamide riboside have revealed distinct pharmacokinetic profiles compared to other NAD+ precursors like nicotinic acid and nicotinamide . Similar investigations using deuterated analogs can provide more detailed insights into the absorption, distribution, metabolism, and excretion of these compounds.

Exploration of Metabolic Biomarkers

Research has identified nicotinic acid adenine dinucleotide (NAAD) as a highly sensitive biomarker of effective NAD+ repletion following nicotinamide riboside administration . Deuterated precursors can facilitate the discovery and validation of additional biomarkers by enabling precise tracking of metabolic transformations.

Future Perspectives

The field of NAD+ metabolism research continues to expand, with implications for understanding aging, metabolic diseases, and potential therapeutic interventions. Deuterated compounds like Nicotinic Acid-d4 Riboside are likely to play increasingly important roles in this research landscape.

Future research directions may include:

  • More detailed characterization of the metabolic fates of different NAD+ precursors using isotopically labeled compounds

  • Expanded use of deuterated standards for quantitative metabolomics of the NAD+ metabolome

  • Development of novel deuterated derivatives with enhanced properties for specific research applications

  • Translation of findings from metabolic studies to potential therapeutic applications

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator